molecular formula C25H27N3O4 B2597135 N-(4-methoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872849-20-2

N-(4-methoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2597135
CAS No.: 872849-20-2
M. Wt: 433.508
InChI Key: ZLYHLNOVGXAXQO-UHFFFAOYSA-N
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Description

The compound is a derivative of phenoxy acetamide . Phenoxy acetamides are a group of compounds that have been studied for their pharmacological activities . The compound contains additional functional groups including a methoxy group, an indole group, and a pyrrolidine group .


Synthesis Analysis

The synthesis of such compounds often involves various chemical techniques and computational chemistry applications . The specific synthesis pathway for this compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound contains a phenoxy group, an acetamide group, a methoxy group, an indole group, and a pyrrolidine group . These groups can interact in various ways, potentially leading to a wide range of molecular structures.

Scientific Research Applications

Antiallergic Potential

A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides has been conducted to identify novel antiallergic compounds. These compounds were synthesized and evaluated for their antiallergic potency through various assays, including the ovalbumin-induced histamine release assay. One particular compound demonstrated significant antiallergic activity, being markedly more potent than astemizole, a known antihistamine, indicating the therapeutic potential of these acetamide derivatives in allergy treatment (Menciu et al., 1999).

Antimicrobial Activity

Research into novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives has shown promising antibacterial and antifungal activities. The synthesized compounds were evaluated against various pathogenic microorganisms, with some displaying significant inhibitory effects. This highlights the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Learning and Memory Facilitation

A study on ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, including their synthesis and pharmacological evaluation, demonstrated strong learning and memory facilitation in mice. This suggests the potential of these compounds in treating cognitive disorders or enhancing cognitive functions (Ming-zhu, 2012).

Marine Bacterium-Derived Indole Alkaloids

Indole alkaloids isolated from the marine bacterium Pantoea agglomerans have been identified, including compounds with novel structures. These compounds' structural elucidation sheds light on the diverse chemical ecology of marine microbes and their potential in drug discovery (Gang et al., 2013).

Pharmaceutical Patent Analysis

An analysis of patents within the pharmaceutical market has highlighted various pyridazino(4,5-b)indole-1-acetamide compounds with a range of activities, including cardiac, nephrotropic, neuroprotective, and cytostatic effects. This reflects the compound's versatility and potential in developing novel therapeutic agents (Habernickel, 2002).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-32-19-10-8-18(9-11-19)12-13-26-25(31)24(30)21-16-28(22-7-3-2-6-20(21)22)17-23(29)27-14-4-5-15-27/h2-3,6-11,16H,4-5,12-15,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYHLNOVGXAXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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